molecular formula C8H5NOS2 B1463091 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde CAS No. 1184003-54-0

2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde

Cat. No. B1463091
M. Wt: 195.3 g/mol
InChI Key: QXHCPMXMQIOHLG-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring compound with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of compounds related to thiophene often involves multistep synthetic routes that may include the formation of the thiophene moiety and its subsequent functionalization with other groups . For example, the synthesis of related compounds can include cyclization reactions and the introduction of thiophene rings through coupling reactions or substitution processes .


Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a thiophene ring. These structures are often confirmed through crystallographic methods, which can reveal details about the ring conformations, bond lengths, and angles, contributing to the overall molecular geometry and its potential interaction with other molecules .


Chemical Reactions Analysis

Compounds like thiophene can undergo various chemical reactions, including electrophilic substitutions on the thiophene ring, ring-opening reactions, and cycloaddition reactions . The specific reactivity patterns depend on the substitution pattern on the thiophene ring and the presence of functional groups that can participate in the reactions .


Physical And Chemical Properties Analysis

The physical properties of thiophene derivatives, such as melting and boiling points, solubility in various solvents, and crystallinity, can be significantly influenced by the nature of substituents on the thiophene ring. The chemical properties are defined by the electron-rich nature of the thiophene ring.

Scientific Research Applications

Synthesis and Material Chemistry

2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde and its derivatives play a crucial role in the synthesis of materials with novel physicochemical properties. For instance, thiophene-substituted bis(5,4-d)thiazoles have been synthesized using substituted thiophene-2-carbaldehydes, demonstrating the compound's utility in creating materials with specific UV-Vis and fluorescence properties (Tokárová & Biathová, 2018). Additionally, the compound has been utilized in the synthesis of vinylphosphonic acid, showing its potential in material chemistry applications (Linzaga-Elizalde et al., 2009).

Antimicrobial and Anticancer Applications

Research has shown that derivatives of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde exhibit significant antimicrobial and anticancer activities. For example, novel chitosan Schiff bases based on heterocyclic moieties derived from thiophene-2-carbaldehydes have been characterized and shown to possess antimicrobial activity against a range of bacterial and fungal pathogens (Hamed et al., 2020). Furthermore, compounds synthesized from thiophene-2-carbaldehyde have demonstrated promising anticancer activity, indicating their potential as templates for anticancer drug development (Deshineni et al., 2020).

Optoelectronic and Corrosion Inhibition

The compound's derivatives have been explored for optoelectronic applications, though with mixed results regarding stability and suitability for optoelectronic compounds (Okino et al., 2022). Additionally, thiophene derivatives, including those related to 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde, have been identified as effective corrosion inhibitors for aluminum alloys in acidic media, highlighting the compound's utility in material protection (Arrousse et al., 2022).

Safety And Hazards

The safety and hazards associated with thiophene derivatives can vary widely depending on the specific compound. Some thiophene derivatives may pose risks due to their reactivity, toxicity, or other hazards .

Future Directions

Thiophene derivatives have been the focus of much research due to their wide range of potential applications in fields such as organic electronics, medicinal chemistry, and materials science . Future research will likely continue to explore the synthesis, properties, and applications of new thiophene derivatives .

properties

IUPAC Name

2-thiophen-3-yl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS2/c10-3-7-5-12-8(9-7)6-1-2-11-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHCPMXMQIOHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde

CAS RN

1184003-54-0
Record name 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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